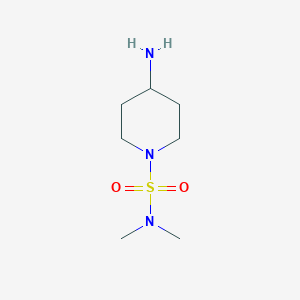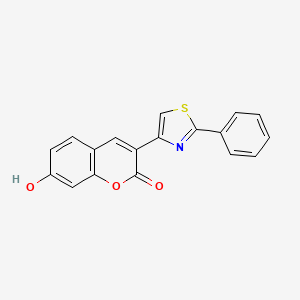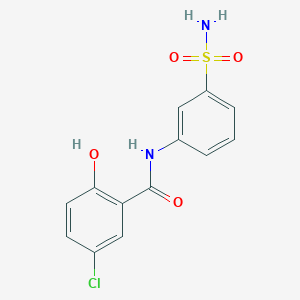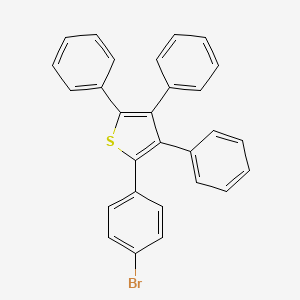
Octadeca-8,13-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-8,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 8th and 13th positions of the carbon chain. This compound is a member of the linoleic acid family and is known for its significant role in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-8,13-dienoic acid can be achieved through several methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from mixtures containing similar fatty acids . Another method involves the use of chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for isolation and identification .
Industrial Production Methods
Industrial production of this compound often involves the large-scale preparation of its precursors, such as linoleic acid, followed by specific chemical modifications to introduce the desired double bonds. This process may include steps like bromination, dehydrogenation, and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Octadeca-8,13-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reagents like hydrogen gas and metal catalysts (e.g., palladium) are used under high pressure and temperature.
Substitution: Halogenating agents (e.g., bromine) and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Octadeca-8,13-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadeca-8,13-dienoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
Octadeca-8,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at the 9th and 12th positions, this compound’s double bonds at the 8th and 13th positions result in different reactivity and interaction with biological systems .
Properties
CAS No. |
197635-25-9 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-8,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20) |
InChI Key |
LBQWDYLLVDXBDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)




![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)


